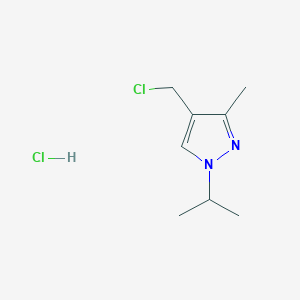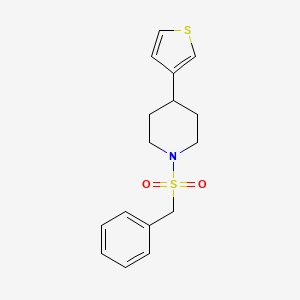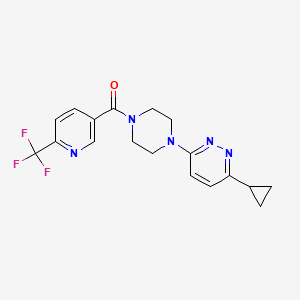![molecular formula C20H22FN5O4 B2815673 3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-95-6](/img/structure/B2815673.png)
3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22FN5O4 and its molecular weight is 415.425. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
This compound exhibits antiviral properties due to its structural resemblance to purine nucleosides. Researchers have investigated its potential as an antiviral agent against RNA viruses (such as influenza and hepatitis C) and DNA viruses (such as herpes simplex virus). By inhibiting viral replication, it could contribute to the development of novel antiviral therapies .
Cancer Treatment
The compound’s kinase inhibitory activity makes it a candidate for cancer treatment. It targets specific kinases involved in cell proliferation and survival pathways. Researchers explore its potential in inhibiting tumor growth and metastasis. Additionally, its selectivity profile may reduce side effects compared to traditional chemotherapeutic agents .
Immunomodulation
Studies suggest that this compound modulates immune responses. It interacts with immune cells and cytokines, potentially influencing immune activation or suppression. Researchers investigate its role in autoimmune diseases, organ transplantation, and immunotherapy .
Neuroprotection
The compound’s ability to cross the blood-brain barrier makes it interesting for neuroprotection. It interacts with adenosine receptors and may enhance neuronal survival, making it relevant in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Further research is needed to validate its efficacy .
Cardiovascular Applications
Due to its vasodilatory effects, this compound could be useful in cardiovascular diseases. It relaxes blood vessels, potentially reducing blood pressure. Researchers explore its role in hypertension, ischemic heart disease, and stroke prevention .
Photoinitiators and Polymerization
In the field of materials science, this compound serves as a photoinitiator for polymerization reactions. When exposed to UV light, it triggers polymerization processes, leading to the formation of polymers and coatings. Its unique structure allows precise control over polymerization kinetics .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4/c1-13-11-25-16-17(22-19(25)24(13)7-9-30-10-8-27)23(2)20(29)26(18(16)28)12-14-3-5-15(21)6-4-14/h3-6,11,27H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWBZQHBOOAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16616141 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)


![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)

![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)


![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B2815606.png)
![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)
